molecular formula C7H15NO B3355630 (2S)-2-(Methoxymethyl)-1-methylpyrrolidine CAS No. 63126-46-5

(2S)-2-(Methoxymethyl)-1-methylpyrrolidine

Cat. No.: B3355630
CAS No.: 63126-46-5
M. Wt: 129.2 g/mol
InChI Key: DQWZAGFXJVIOMU-ZETCQYMHSA-N
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Description

(2S)-2-(Methoxymethyl)-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring structure The compound is characterized by the presence of a methoxymethyl group at the second position and a methyl group at the first position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Methoxymethyl)-1-methylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral pyrrolidine derivative with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to control the stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis using chiral catalysts. The choice of method depends on the desired purity and yield. Enantioselective hydrogenation and enzymatic resolution are also potential methods for industrial-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products:

    Oxidation: N-oxides, other oxidized derivatives

    Reduction: Reduced pyrrolidine derivatives

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

(2S)-2-(Methoxymethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Methoxymethyl)-1-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The methoxymethyl group can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

    (2S)-2-(Hydroxymethyl)-1-methylpyrrolidine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    (2S)-2-(Ethoxymethyl)-1-methylpyrrolidine: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.

    (2S)-2-(Methoxymethyl)-1-ethylpyrrolidine: Similar structure but with an ethyl group at the first position instead of a methyl group.

Uniqueness: (2S)-2-(Methoxymethyl)-1-methylpyrrolidine is unique due to the specific combination of the methoxymethyl and methyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific synthetic and medicinal applications.

Properties

IUPAC Name

(2S)-2-(methoxymethyl)-1-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-3-4-7(8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWZAGFXJVIOMU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493171
Record name (2S)-2-(Methoxymethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63126-46-5
Record name (2S)-2-(Methoxymethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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